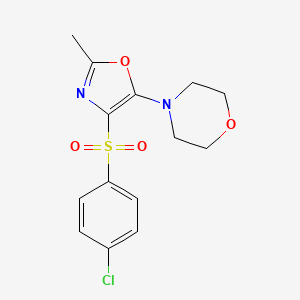
4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine is a useful research compound. Its molecular formula is C14H15ClN2O4S and its molecular weight is 342.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by various studies and data.
Chemical Structure and Synthesis
The compound features a morpholine ring substituted with a 4-chlorophenyl sulfonyl group and a 2-methyloxazol moiety. Its synthesis typically involves the reaction of morpholine with appropriate sulfonyl and oxazole precursors. The structure can be represented as follows:
Antibacterial Activity
Studies have demonstrated that derivatives of compounds containing the sulfonamide group exhibit significant antibacterial properties. For instance, the synthesized compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth through various mechanisms.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4-(4-Chlorophenyl)sulfonyl | Salmonella typhi | Moderate |
| 4-(4-Chlorophenyl)sulfonyl | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it exhibited strong inhibition against urease and acetylcholinesterase (AChE). The IC50 values for selected derivatives indicate their potential as effective enzyme inhibitors.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 4-(4-Chlorophenyl)sulfonyl | Urease | 2.14 ± 0.003 |
| 4-(4-Chlorophenyl)sulfonyl | AChE | 1.13 ± 0.003 |
These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.
Anticancer Activity
Research has indicated that compounds containing oxazole and sulfonamide groups possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, although specific data related to this compound are still emerging . Further investigation into its mechanism of action is warranted.
Case Studies and Research Findings
- Antibacterial Study : A recent study assessed the antibacterial activity of various synthesized oxazole derivatives, including those with sulfonamide functionalities. The results indicated that the presence of the chlorophenyl sulfonyl group enhances antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Study : Another research focused on the enzyme inhibition capabilities of similar compounds, revealing that those with a morpholine structure demonstrated significant inhibition against both urease and AChE, making them potential candidates for treating conditions like Alzheimer's disease .
- Toxicological Assessment : Toxicity studies conducted on animal models showed that the median lethal dose (LD50) for some derivatives was within acceptable ranges, indicating a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-10-16-13(14(21-10)17-6-8-20-9-7-17)22(18,19)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSYFUSFMOGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














